L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine is a polypeptide composed of eight amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents such as HBTU or DIC.
Cleavage: Removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine can undergo various chemical reactions, including:
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present.
Substitution: Substitution reactions involving side chains, such as phosphorylation of serine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Kinases for phosphorylation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfonic acids, while phosphorylation will yield phosphoserine residues.
Scientific Research Applications
L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based vaccines.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Liraglutide: A GLP-1 receptor agonist used for the treatment of type 2 diabetes.
Semaglutide: Another GLP-1 receptor agonist with similar applications.
Uniqueness
L-Valyl-L-histidyl-L-seryl-L-glutaminyl-L-seryl-L-valyl-L-leucyl-L-threonine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Unlike liraglutide and semaglutide, which are designed for specific therapeutic applications, this peptide may have broader research applications in various scientific fields.
Properties
CAS No. |
629658-24-8 |
---|---|
Molecular Formula |
C37H63N11O13 |
Molecular Weight |
870.0 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C37H63N11O13/c1-16(2)10-22(32(55)48-29(19(7)51)37(60)61)44-36(59)28(18(5)6)47-34(57)25(14-50)45-30(53)21(8-9-26(38)52)42-33(56)24(13-49)46-31(54)23(11-20-12-40-15-41-20)43-35(58)27(39)17(3)4/h12,15-19,21-25,27-29,49-51H,8-11,13-14,39H2,1-7H3,(H2,38,52)(H,40,41)(H,42,56)(H,43,58)(H,44,59)(H,45,53)(H,46,54)(H,47,57)(H,48,55)(H,60,61)/t19-,21+,22+,23+,24+,25+,27+,28+,29+/m1/s1 |
InChI Key |
BJPKZHBFJOSNHT-SAHGUYPFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.